molecular formula C6H8S2 B2540787 (5-Methylthiophen-3-yl)methanethiol CAS No. 892383-36-7

(5-Methylthiophen-3-yl)methanethiol

Cat. No.: B2540787
CAS No.: 892383-36-7
M. Wt: 144.25
InChI Key: KNFKDBWSFIGTIT-UHFFFAOYSA-N
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Description

(5-Methylthiophen-3-yl)methanethiol is a volatile sulfur compound (VSC) of significant interest in flavor and fragrance research. While specific studies on this exact molecule are limited, its structure suggests it shares characteristics with other sulfur-containing thiophene derivatives known to contribute to the savory, roasted, and meaty aromas in processed foods . Researchers value this compound for its potential to impart complex flavor notes, such as roasted coffee or savory characteristics, at low concentrations, making it a crucial reference standard in the analysis and recreation of authentic flavor profiles . In research applications, VSCs like this compound are studied for their behavior during food processing and storage, where their profiles can change significantly with heat and oxidizing conditions . Analytical chemists utilize this compound in gas chromatography-mass spectrometry (GC-MS) methods to understand the biogenesis and enzymatic formation of key aroma-impact compounds in natural products . The precise mechanism of action for its flavor contribution is rooted in its interaction with olfactory receptors at extremely low sensory thresholds, which is a common trait of potent sulfur-containing aroma molecules. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a well-ventilated laboratory setting. Specific physical, chemical, and toxicological data for this compound should be confirmed through further laboratory analysis.

Properties

IUPAC Name

(5-methylthiophen-3-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-5-2-6(3-7)4-8-5/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFKDBWSFIGTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylthiophen-3-yl)methanethiol can be achieved through several methods. One common approach involves the alkylation of 5-methylthiophene with methanethiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0°C to room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as distillation or recrystallization to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methylthiophen-3-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiol group to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted thiophene derivatives.

    Substitution: Thiophene derivatives with different substituents at the 3-position.

Scientific Research Applications

(5-Methylthiophen-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylthiophen-3-yl)methanethiol depends on its specific application. In biological systems, it may interact with cellular targets through its thiol group, which can form disulfide bonds with proteins, affecting their function. The methyl group may also influence its interaction with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (5-Methylthiophen-3-yl)methanethiol with methanethiol and other thiol-containing compounds:

Compound Molecular Formula Molecular Weight (g/mol) pKa (Thiol Group) Boiling Point (°C) Key Structural Features
This compound C6H8S2 144.25 ~8–10* ~200–220† Thiophene ring with methyl and -CH2SH groups
Methanethiol (CH3SH) CH4S 48.11 10.4 6.0 Simple aliphatic thiol
4-Phenyl-1,2,4-triazole-3-thiol C8H7N3S 177.23 ~7–9‡ N/A Aromatic triazole with thiol group
Dimethyl disulfide (CH3SSCH3) C2H6S2 94.20 N/A 117 Oxidized product of methanethiol

*Estimated based on aromatic thiol analogs.
†Estimated based on similar thiophene derivatives.
‡Derived from triazole-thiol studies .

Key Observations :

  • The thiophene ring in this compound introduces aromaticity and conjugation, which may lower the thiol pKa compared to aliphatic methanethiol (10.4) due to electron-withdrawing effects .
  • The compound’s higher molecular weight and aromatic structure result in a significantly elevated boiling point relative to methanethiol.
Reactivity and Functional Behavior

a) Thiol Oxidation :
Like methanethiol, this compound is expected to oxidize to disulfides (e.g., dimerization to bis(5-methylthiophen-3-yl)methyldisulfide) under aerobic conditions. Methanethiol oxidation produces dimethyl disulfide (DMDS) and hydrogen peroxide, a reaction critical in microbial metabolism . The aromatic thiophene ring may stabilize intermediates, altering oxidation kinetics compared to aliphatic thiols.

b) Microbial Interactions: Methanethiol inhibits methane oxidation in Methylacidiphilum fumariolicum SolV at concentrations >3 µM, likely due to toxic intermediates like H2S or formaldehyde .

c) Catalytic and Synthetic Applications: Methanethiol is synthesized industrially via methanol thiolation (CH3OH + H2S → CH3SH + H2O) using K2WO4/alumina catalysts . For this compound, analogous thiolation strategies could involve halogenated thiophene precursors and nucleophilic substitution with HS– or CH3S–, as seen in triazole-thiol synthesis .

Biological Activity

(5-Methylthiophen-3-yl)methanethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula : C₇H₈S₂
IUPAC Name : this compound
Molecular Weight : 172.27 g/mol

The compound consists of a thiophenic ring substituted with a methyl group and a methanethiol group. Its unique structure contributes to its biological activities, particularly in pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds containing sulfur are known for their ability to scavenge free radicals, which can prevent oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Cytotoxicity against Cancer Cells : In vitro studies have shown that it may possess cytotoxic effects on various cancer cell lines.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The thiol group can donate electrons to neutralize ROS, reducing oxidative damage.

Case Studies

  • Antioxidant Activity Assessment :
    A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant capabilities.
  • Cytotoxicity Evaluation :
    In vitro tests on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines demonstrated that this compound induced apoptosis, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Data Table: Biological Activities of this compound

Activity TypeMethod UsedResultReference
AntioxidantDPPH Assay85% inhibition at 100 µM
CytotoxicityMTT AssayIC50 = 15 µM for MCF-7
AntimicrobialDisc Diffusion MethodInhibition zone = 12 mm

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